2,3-Dihydroxycarbamazepine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

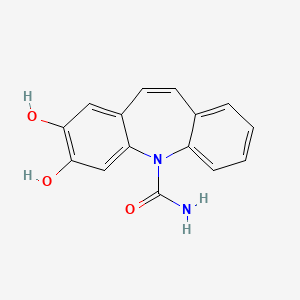

2,3-Dihydroxycarbamazepine is a dibenzoazepine and a member of ureas.

科学研究应用

Antiepileptic Properties

2,3-Dihydroxycarbamazepine is primarily recognized for its role as a metabolite of carbamazepine, contributing to the drug's overall efficacy in controlling seizures. Studies have indicated that the compound may possess anticonvulsant properties similar to its parent drug, although further research is necessary to fully elucidate its effects on seizure activity and pharmacodynamics in clinical settings .

Toxicological Implications

The compound has been implicated in the bioactivation pathways of carbamazepine that may lead to hypersensitivity reactions. Specifically, it can be oxidized to form reactive metabolites that are responsible for idiosyncratic adverse reactions associated with carbamazepine therapy. This highlights the importance of understanding this compound's role in drug metabolism and toxicity .

Metabolism and Bioactivation Pathways

This compound is formed through the metabolic conversion of 3-hydroxycarbamazepine via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. These enzymes are crucial for the formation of potentially reactive intermediates that can contribute to adverse drug reactions. The metabolic pathway involves:

- Formation : 3-Hydroxycarbamazepine → this compound

- Subsequent Oxidation : Conversion to o-quinone species linked to hypersensitivity reactions.

This pathway underscores the need for careful monitoring of patients on carbamazepine therapy due to the risk of hypersensitivity linked to its metabolites .

Hypersensitivity Reactions

Several clinical studies have documented cases where patients developed severe cutaneous adverse reactions to carbamazepine, attributed to its metabolites including this compound. For instance:

- A study involving five patients demonstrated a correlation between HLA alleles and severe hypersensitivity reactions following carbamazepine administration. The findings suggest that genetic predispositions may influence the metabolism of carbamazepine and its metabolites, leading to adverse effects .

Genetic Factors in Drug Response

Research has shown that genetic variations can affect the pharmacokinetics of carbamazepine and its metabolites like this compound. A comprehensive evaluation indicated that specific genetic markers could predict hypersensitivity reactions in patients receiving carbamazepine therapy .

Future Research Directions

Given the dual role of this compound as both a therapeutic agent and a potential source of toxicity, future research should focus on:

- Mechanistic Studies : Investigating the precise mechanisms by which this compound contributes to both therapeutic efficacy and adverse reactions.

- Genetic Screening : Developing genetic screening tools to identify patients at risk for hypersensitivity reactions based on their metabolic profiles.

- Alternative Therapeutics : Exploring derivatives or analogs of this compound that may offer similar therapeutic benefits with reduced toxicity profiles.

化学反应分析

Metabolic Formation Pathways

2,3-diOHCBZ arises primarily through CYP450-mediated oxidation:

| Enzyme | Affinity (S50) | Role in 2,3-diOHCBZ Formation |

|---|---|---|

| CYP3A4 | 203 μM | Major catalyst at low substrate concentrations |

| CYP2C19 | 30 μM | High-affinity contributor |

| CYP1A2 | Not quantified | Minor role in hydroxylation |

Reactive Intermediate Formation

2,3-diOHCBZ undergoes further oxidation to generate electrophilic species:

-

o-Quinone formation : CYP3A4 oxidizes 2,3-diOHCBZ to a reactive o-quinone intermediate , capable of covalent binding to cellular proteins .

-

Radical generation : Myeloperoxidase converts 2,3-diOHCBZ to radicals, releasing reactive oxygen species (ROS) and forming protein adducts .

Key reactive pathways :

-

2 3 diOHCBZCYP3A4o quinoneGlutathioneConjugated adducts

Covalent Protein Adduction

2,3-diOHCBZ-derived metabolites exhibit protein-binding activity:

-

CYP3A4 inactivation : Preincubation with 3-OHCBZ (precursor to 2,3-diOHCBZ) causes time- and concentration-dependent inactivation of CYP3A4 .

-

Adduct specificity : Covalent binding occurs preferentially at cysteine residues (e.g., Cys239 in CYP3A4) .

| Target Protein | Adduct Type | Functional Impact |

|---|---|---|

| CYP3A4 | Covalent modification | Reduced testosterone 6β-hydroxylation capacity |

| Serum albumin | Thiol adducts | Potential neoantigen formation |

Environmental Degradation

In aquatic systems, 2,3-diOHCBZ participates in oxidation and adsorption processes:

-

Radical-driven degradation : Reacts with hydroxyl radicals (∙OH) at the C10–C11 olefin bond (f0=0.0754), forming hydroxylated byproducts .

-

Sludge adsorption : Shows low adsorption affinity (Kd=1.2\L/kg), favoring persistence in water systems .

Cross-Reactivity in Immune Responses

2,3-diOHCBZ-protein adducts trigger T cell-mediated hypersensitivity:

-

HLA-B*15:02 restriction : Adducts presented by this HLA allele activate CD8+ T cells, leading to severe cutaneous reactions .

-

Cross-reactivity : T cells primed with 2,3-diOHCBZ adducts respond to structurally related drugs (e.g., oxcarbazepine) .

Analytical Characterization

常见问题

Q. What are the methodological challenges in identifying and quantifying 2,3-Dihydroxycarbamazepine (2,3-diOHCBZ) in biological matrices?

Level : Basic

Answer :

Identification and quantification of 2,3-diOHCBZ are complicated by the lack of commercially available authentic standards. Researchers often infer its presence indirectly using surrogate substrates like 2-OHCBZ or 3-OHCBZ in human liver microsomal (HLM) incubations with NADPH cofactors. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for detecting metabolites based on mass-to-charge ratios (e.g., m/z transitions) and fragmentation patterns . Key steps include:

- Substrate incubation : HLM with 2-OHCBZ/3-OHCBZ and NADPH.

- Chromatographic separation : Reverse-phase columns (C18) with gradient elution.

- Data interpretation : Matching retention times and spectral profiles to hypothesized metabolites.

Challenges include distinguishing 2,3-diOHCBZ from positional isomers (e.g., 10,11-diOHCBZ) and optimizing sensitivity in complex matrices like plasma or wastewater .

Q. How do cytochrome P450 (CYP) enzymes contribute to the formation of 2,3-diOHCBZ, and what experimental designs validate these pathways?

Level : Advanced

Answer :

CYP3A4 and CYP2C8 are implicated in 2,3-diOHCBZ formation through sequential oxidation of carbamazepine (CBZ). Experimental validation involves:

- Enzyme-specific inhibition : Co-incubation with ketoconazole (CYP3A4 inhibitor) or montelukast (CYP2C8 inhibitor) to assess metabolic pathway contributions.

- Recombinant CYP assays : Expressing individual CYP isoforms in vitro to isolate their activity.

- Kinetic analysis : Calculating Km and Vmax for 2-OHCBZ/3-OHCBZ conversion.

Evidence from NADPH-fortified HLM studies shows at least five primary metabolites from 3-OHCBZ, with only one overlapping metabolite (2,3-diOHCBZ) confirmed via retention time alignment .

Q. What analytical strategies are recommended for detecting 2,3-diOHCBZ in environmental samples, such as soil or wastewater?

Level : Basic

Answer :

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key considerations:

- Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate polar metabolites.

- Matrix effects : Use isotopically labeled internal standards (e.g., ¹³C-CBZ) to correct for ion suppression.

- Method validation : Assess recovery rates (70–120%) and limits of detection (LOD < 1 ng/L).

Studies in wastewater reuse sites highlight 2,3-diOHCBZ’s moderate soil sorption (log Koc ~2.5), necessitating sensitive detection to evaluate environmental persistence .

Q. How can researchers resolve contradictory data on 2,3-diOHCBZ’s environmental behavior across studies?

Level : Advanced

Answer :

Contradictions in sorption coefficients or degradation rates often stem from methodological variability. Robust approaches include:

- Standardized protocols : Uniform pH (7.0), temperature (25°C), and soil organic carbon content (2–5%) during sorption experiments.

- Cross-lab validation : Collaborative trials using shared reference materials.

- Advanced modeling : Quantitative structure-activity relationship (QSAR) models to predict environmental fate.

For instance, discrepancies in log Koc values may arise from differences in soil mineralogy or analytical recovery rates, requiring meta-analyses of raw datasets .

Q. What are the challenges in synthesizing 2,3-diOHCBZ for use as a reference standard, and what alternatives exist?

Level : Advanced

Answer :

Synthesis challenges include:

- Regioselectivity : Avoiding isomer formation (e.g., 10,11-diOHCBZ) during hydroxylation.

- Purification : High-resolution chromatographic separation of dihydroxy metabolites.

Alternatives: - Stable isotope labeling : Synthesizing deuterated 2,3-diOHCBZ for LC-MS quantification.

- Surrogate calibration : Using structurally analogous compounds with validated cross-reactivity.

Current studies rely on indirect identification via HLM incubations due to the lack of pure standards, emphasizing the need for collaborative synthesis efforts .

属性

CAS 编号 |

81861-12-3 |

|---|---|

分子式 |

C15H12N2O3 |

分子量 |

268.27 g/mol |

IUPAC 名称 |

2,3-dihydroxybenzo[b][1]benzazepine-11-carboxamide |

InChI |

InChI=1S/C15H12N2O3/c16-15(20)17-11-4-2-1-3-9(11)5-6-10-7-13(18)14(19)8-12(10)17/h1-8,18-19H,(H2,16,20) |

InChI 键 |

YITIUNLDWDJVSI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O |

规范 SMILES |

C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O |

同义词 |

2,3-dihydroxycarbamazepine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。